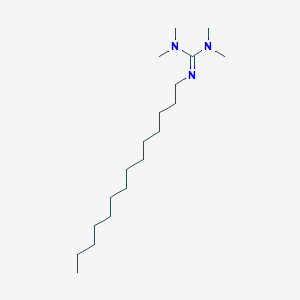
N,N,N',N'-Tetramethyl-N''-tetradecylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine is a chemical compound known for its unique structure and properties. It belongs to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine typically involves the reaction of a primary amine with a methylating agent. One common method is the reaction of tetradecylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic conditions.
Major Products Formed
Oxidation: N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine N-oxide.
Reduction: Secondary amines with reduced methyl groups.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学的研究の応用
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of surfactants and as an additive in lubricants and coatings.
作用機序
The mechanism of action of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. In biological systems, it may disrupt cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.
N,N,N’,N’-Tetramethylmethanediamine: Another guanidine derivative with similar properties but different applications.
Uniqueness
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes is important, such as in antimicrobial research and surfactant production.
特性
CAS番号 |
89610-37-7 |
|---|---|
分子式 |
C19H41N3 |
分子量 |
311.5 g/mol |
IUPAC名 |
1,1,3,3-tetramethyl-2-tetradecylguanidine |
InChI |
InChI=1S/C19H41N3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21(2)3)22(4)5/h6-18H2,1-5H3 |
InChIキー |
BIHQSZAJUWXRQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN=C(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


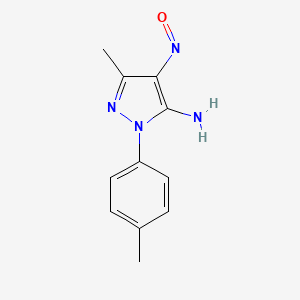
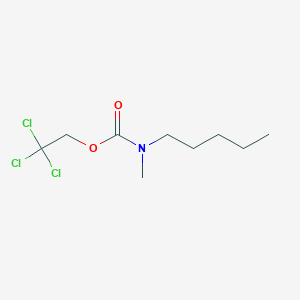
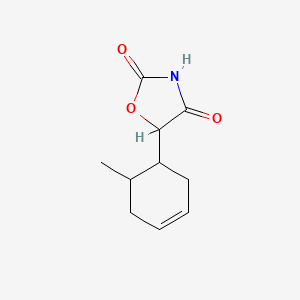
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

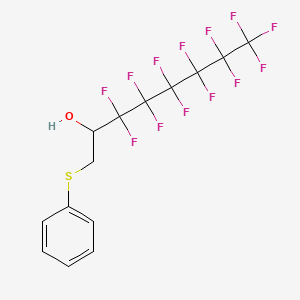
![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
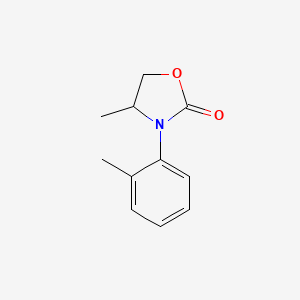
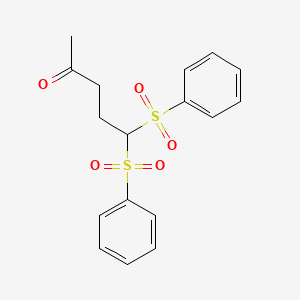
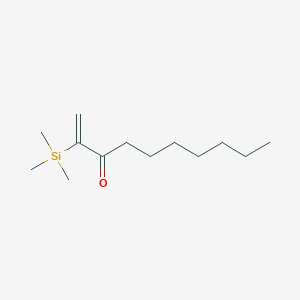
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
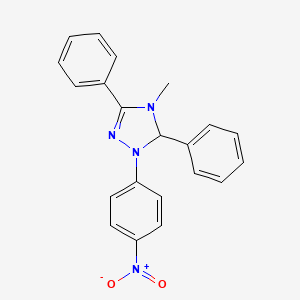
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)
